1-苯二甲基-3-(4-溴苯氧基)氮杂环丁烷

描述

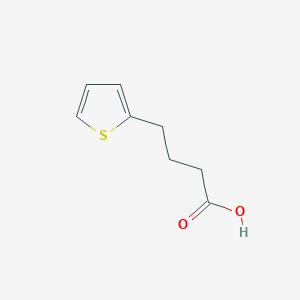

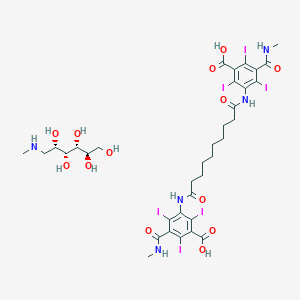

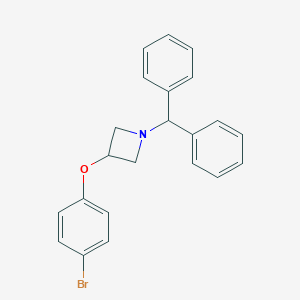

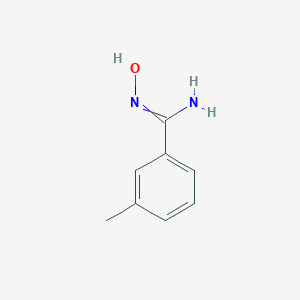

1-Benzhydryl-3-(4-bromophenoxy)azetidine is a compound that is part of the azetidine family, which are four-membered cyclic amines. The structure of azetidines is characterized by a nitrogen atom that is part of the ring, making them a subset of heterocyclic compounds. The presence of the benzhydryl and bromophenoxy groups suggests that this compound may have interesting chemical properties and potential applications in synthetic chemistry.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in various studies. For instance, the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one has been investigated, leading to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 positions . Another study reported the preparation of azetidin-2-ones from epoxybutyramide precursors, demonstrating the versatility of azetidine synthesis . Although these studies do not directly describe the synthesis of 1-Benzhydryl-3-(4-bromophenoxy)azetidine, they provide insight into the synthetic strategies that could be applied to its preparation.

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been confirmed by techniques such as single crystal X-ray diffraction analysis . This method allows for the determination of the stereochemistry and confirmation of the molecular structure of azetidines. The bent nature of the azetidine ring, as observed in related compounds, is likely to be a feature of 1-Benzhydryl-3-(4-bromophenoxy)azetidine as well .

Chemical Reactions Analysis

Azetidine compounds participate in various chemical reactions. For example, the thermal rearrangement of bromo-benzylaminobutane hydrobromide leads to the formation of azetidine . The synthesis of azetidin-2-ones from epoxybutyramide precursors involves S(N)i reactions that lead to the formation of different heterocycles . These reactions highlight the reactivity of the azetidine ring and suggest that 1-Benzhydryl-3-(4-bromophenoxy)azetidine could also undergo interesting transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be inferred from related compounds. For instance, the synthesis and analysis of 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine provide information on the yield and the structural determination through NMR and MS techniques . These methods are essential for characterizing the physical and chemical properties of azetidine compounds, including 1-Benzhydryl-3-(4-bromophenoxy)azetidine.

科学研究应用

立体选择性合成和药物化学

- 该化合物在顺式-3,4-二取代哌啶的立体选择性合成中起着至关重要的作用,证明了其在复杂分子结构构建中的效用。此过程对于开发在药物化学中具有潜在应用的化合物至关重要,为药物发现提供了合成有价值模板的途径 (Mollet 等,2011)。

多米诺环开环和环化

- 它在多米诺氮丙啶环开环和 Buchwald-Hartwig 型偶联环化反应中发挥着重要作用,促进了反式-3,4-二氢-2H-1,4-苯并恶嗪部分的合成。此类化学转化对于生成具有潜在治疗应用的化合物非常重要,突出了 1-苯二甲基-3-(4-溴苯氧基)氮杂环丁烷在有机合成中的多功能性 (Rao 等,2012)。

多巴胺拮抗作用

- 在寻找新型多巴胺拮抗剂的过程中,已对该化合物的衍生物进行了评估,揭示了它们作为 D2 和 D4 受体拮抗剂的效力。此类研究强调了 1-苯二甲基-3-(4-溴苯氧基)氮杂环丁烷衍生物在开发治疗与多巴胺功能障碍相关的疾病的新疗法中的重要性 (Metkar 等,2013)。

3,3-二芳基氮杂环丁烷的合成

- 该化合物还用于 3,3-二芳基氮杂环丁烷的合成,展示了氮杂环丁烷作为药物发现中宝贵骨架的作用。这些结构由 N-Cbz 氮杂环丁醇在钙 (II) 催化的 Friedel-Crafts 烷基化反应中制备,说明了该化合物在获取治疗探索的未开发化学空间中的作用 (Denis 等,2018)。

新化合物的发现和评估

- 该化合物促进了新型溴酚衍生物作为碳酸酐酶抑制剂的发现和评估。这说明了它在合成对药理学感兴趣的酶具有抑制活性的化合物中的作用,突出了其在开发新治疗剂中发挥作用的潜力 (Akbaba 等,2013)。

属性

IUPAC Name |

1-benzhydryl-3-(4-bromophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWZBENSISVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(4-bromophenoxy)azetidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)